MraY-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

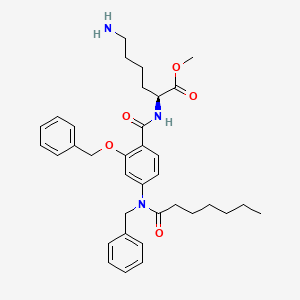

Properties

Molecular Formula |

C35H45N3O5 |

|---|---|

Molecular Weight |

587.7 g/mol |

IUPAC Name |

methyl (2S)-6-amino-2-[[4-[benzyl(heptanoyl)amino]-2-phenylmethoxybenzoyl]amino]hexanoate |

InChI |

InChI=1S/C35H45N3O5/c1-3-4-5-12-20-33(39)38(25-27-15-8-6-9-16-27)29-21-22-30(32(24-29)43-26-28-17-10-7-11-18-28)34(40)37-31(35(41)42-2)19-13-14-23-36/h6-11,15-18,21-22,24,31H,3-5,12-14,19-20,23,25-26,36H2,1-2H3,(H,37,40)/t31-/m0/s1 |

InChI Key |

IGPLRSHUMOVPOM-HKBQPEDESA-N |

Isomeric SMILES |

CCCCCCC(=O)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)N[C@@H](CCCCN)C(=O)OC)OCC3=CC=CC=C3 |

Canonical SMILES |

CCCCCCC(=O)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)NC(CCCCN)C(=O)OC)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MraY Inhibitors

Disclaimer: Information regarding a specific compound designated "MraY-IN-3" is not available in the public domain as of the latest search. This guide provides a comprehensive overview of the mechanism of action for inhibitors of the phospho-MurNAc-pentapeptide translocase (MraY), a critical enzyme in bacterial cell wall biosynthesis. The principles, experimental protocols, and data presented herein are representative of the field and are intended to serve as a technical guide for researchers, scientists, and drug development professionals working on MraY-targeted antimicrobials.

Core Concepts: The Role of MraY in Peptidoglycan Synthesis

The bacterial cell wall is essential for maintaining cell integrity and shape, making its biosynthesis an attractive target for antibiotics. The cell wall is primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The synthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space.

MraY, an integral membrane enzyme, catalyzes a crucial and essential step in this pathway: the transfer of the phospho-MurNAc-pentapeptide moiety from the water-soluble cytoplasmic precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (C55-P).[1][2] This reaction forms undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I, and is a magnesium-dependent process.[1][2] Lipid I is subsequently converted to Lipid II, which is then flipped across the cytoplasmic membrane to the periplasm, where the peptidoglycan precursors are polymerized into the growing cell wall.[2][3] By inhibiting MraY, the supply of peptidoglycan precursors to the cell wall is cut off, leading to weakened cell walls and eventual cell lysis.

Mechanism of Action of MraY Inhibitors

MraY inhibitors disrupt the catalytic cycle of the enzyme, preventing the formation of Lipid I. Several classes of natural product antibiotics, including tunicamycins, caprazamycins, and muraymycins, are known to target MraY.[1] These inhibitors are typically nucleoside analogues that mimic the natural substrate, UDP-MurNAc-pentapeptide.

The general mechanism of action for these inhibitors involves binding to the active site of MraY. The crystal structure of MraY from Aquifex aeolicus has provided insights into the active site, revealing key residues involved in substrate binding and catalysis.[2] For instance, Asp117 is proposed to be involved in the deprotonation of the phosphate group of C55-P.[2] Inhibitors can exploit these interactions to bind with high affinity and block substrate access.

The following diagram illustrates the role of MraY in the peptidoglycan synthesis pathway and the point of inhibition.

Caption: MraY catalyzes the formation of Lipid I, a key step in peptidoglycan synthesis.

Quantitative Data for a Hypothetical MraY Inhibitor

The following tables summarize representative quantitative data for a hypothetical MraY inhibitor, "MraY-IN-X". This data is illustrative of the types of information gathered during the characterization of a novel MraY inhibitor.

Table 1: In Vitro Activity of MraY-IN-X

| Parameter | Value |

| MraY Enzyme Inhibition (IC₅₀) | |

| E. coli MraY | 50 nM |

| S. aureus MraY | 35 nM |

| Binding Affinity (Kd) | |

| E. coli MraY | 20 nM |

| Antibacterial Activity (MIC) | |

| Staphylococcus aureus (MRSA) | 0.5 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | >64 µg/mL |

| Cytotoxicity (CC₅₀) | |

| HeLa Cells | >100 µM |

Table 2: Enzyme Kinetics of MraY Inhibition by MraY-IN-X

| Substrate | Mode of Inhibition | Ki |

| UDP-MurNAc-pentapeptide | Competitive | 15 nM |

| C55-P | Non-competitive | 40 nM |

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. Below are generalized protocols for key experiments used to characterize MraY inhibitors.

This assay measures the ability of a compound to inhibit the enzymatic activity of MraY.

-

Preparation of Reagents:

-

Purified MraY enzyme (e.g., from E. coli or S. aureus) is reconstituted in a suitable buffer containing a detergent (e.g., DDM).

-

Substrates: Radiolabeled UDP-MurNAc-[¹⁴C]pentapeptide and C55-P.

-

Assay buffer: Tris-HCl buffer containing MgCl₂, KCl, and a detergent.

-

Test compound (MraY inhibitor) dissolved in DMSO.

-

-

Assay Procedure:

-

The MraY enzyme is pre-incubated with the test compound at various concentrations for a defined period (e.g., 15 minutes at 37°C).

-

The enzymatic reaction is initiated by the addition of the substrates, UDP-MurNAc-[¹⁴C]pentapeptide and C55-P.

-

The reaction is allowed to proceed for a specific time (e.g., 30 minutes at 37°C).

-

The reaction is quenched by the addition of butanol.

-

-

Detection and Analysis:

-

The reaction mixture is vortexed, and the phases are separated by centrifugation.

-

The butanol phase, containing the radiolabeled Lipid I product, is transferred to a scintillation vial.

-

The amount of radioactivity is quantified using a scintillation counter.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for determining the in vitro inhibition of MraY.

This determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

-

Method: Broth microdilution method according to CLSI guidelines.

-

Procedure:

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

The plates are incubated at 37°C for 18-24 hours.

-

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

MraY remains a compelling and validated target for the development of novel antibacterial agents. A thorough understanding of its mechanism of action and the development of robust experimental protocols are essential for the successful discovery and optimization of new MraY inhibitors. While specific data on "this compound" is not available, the methodologies and principles outlined in this guide provide a solid framework for the investigation of any compound targeting this crucial bacterial enzyme. Further research into the structural biology of MraY from diverse bacterial species will continue to facilitate the rational design of potent and specific inhibitors.

References

- 1. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functions of the Essential Gene mraY in Cellular Morphogenesis and Development of the Filamentous Cyanobacterium Anabaena PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Peptidoglycan Synthesis: A Technical Guide to the MraY Enzyme

An In-depth Exploration of the Core Function, Enzymology, and Therapeutic Potential of Phospho-MurNAc-pentapeptide Translocase

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents that act on unexploited cellular targets. One such promising target is the phospho-MurNAc-pentapeptide translocase, MraY. This integral membrane enzyme is an essential component in the biosynthesis of peptidoglycan, a vital polymer that forms the bacterial cell wall.[1][2][3] The absence of a homologous enzyme in eukaryotes makes MraY an attractive and selective target for antibiotic development.[4] This technical guide provides a comprehensive overview of the MraY enzyme, detailing its core function in peptidoglycan synthesis, its enzymatic mechanism, and key experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antibacterial therapies.

Core Function of MraY in Peptidoglycan Biosynthesis

MraY catalyzes the first committed step in the membrane-associated stage of peptidoglycan biosynthesis.[3][5] This crucial reaction involves the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide (also known as Park's nucleotide), to the lipid carrier undecaprenyl phosphate (C55-P).[1][4] The product of this reaction is undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly referred to as Lipid I.[4][6] This enzymatic step is dependent on the presence of Mg2+ as a cofactor.[1] The formation of Lipid I is a pivotal event, as it anchors the peptidoglycan precursor to the cytoplasmic membrane, priming it for subsequent modifications and translocation across the membrane to the periplasmic space where the final cell wall is assembled.[3][5]

The overall peptidoglycan synthesis pathway can be conceptualized in three main stages:

-

Cytoplasmic Stage: Synthesis of the UDP-MurNAc-pentapeptide precursor.[1][5]

-

Membrane Stage: MraY-catalyzed formation of Lipid I, followed by the MurG-catalyzed addition of N-acetylglucosamine (GlcNAc) to form Lipid II.[3][6]

-

Periplasmic Stage: Translocation of Lipid II across the membrane and its subsequent polymerization and cross-linking into the mature peptidoglycan layer.[1][3]

MraY's position as the gatekeeper to the membrane-bound steps of this essential pathway underscores its significance as a target for antibacterial intervention.

Enzymatic Mechanism and Structure

The catalytic mechanism of MraY is proposed to be a single-displacement reaction.[2] In this model, the phosphate group of the lipid carrier, undecaprenyl phosphate, performs a nucleophilic attack on the β-phosphate of UDP-MurNAc-pentapeptide. This results in the formation of Lipid I and the release of uridine monophosphate (UMP).[2]

Structural studies of MraY from various bacterial species, including Aquifex aeolicus, have provided significant insights into its function.[7][8] MraY is an integral membrane protein typically composed of 10 transmembrane helices.[7] The active site is located in a conserved hydrophilic cleft on the cytoplasmic side of the membrane.[7] Key catalytic residues, including a highly conserved DDD motif (Asp-Asp-Asp), are situated within this active site and are crucial for coordinating the Mg2+ cofactor and facilitating the catalytic reaction.[7] Specifically, one of the aspartate residues is proposed to deprotonate the phosphate moiety of C55-P, activating it for the nucleophilic attack.[7]

Quantitative Data

A summary of key quantitative data for MraY, including kinetic parameters and inhibition constants for various natural product inhibitors, is presented below. These values can vary depending on the bacterial species, the specific substrates or inhibitors used, and the assay conditions.

Table 1: Kinetic Parameters of MraY

| Bacterial Species | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (min-1) | Reference(s) |

| Bacillus subtilis | UDP-MurNAc-pentapeptide | 1000 ± 300 | 50 | - | [9] |

| Bacillus subtilis | C55-P | 160 ± 80 | 50 | - | [9] |

| Escherichia coli | UDP-MurNAc-pentapeptide-DNS | 18 - 36.2 | - | - | [9] |

Note: Kinetic parameters can be influenced by the assay conditions, including detergent concentrations and the use of substrate analogs like heptaprenyl phosphate (C35-P) or dansylated UDP-MurNAc-pentapeptide.[9]

Table 2: Inhibition Constants (IC50) of Natural Product Inhibitors of MraY

| Inhibitor Class | Representative Compound | Target Organism/Enzyme | IC50 (µM) | Reference(s) |

| Capuramycins | Capuramycin | Aquifex aeolicus MraY | 56.4 ± 14.3 | [7] |

| Tunicamycins | Tunicamycin | Bacillus subtilis MraY | - | [10] |

| Muraymycins | Muraymycin Analogues | Aquifex aeolicus MraY | 0.8 - 27.5 | [10] |

| Liposidomycins/Caprazamycins | Carbacaprazamycin | - | - | [11] |

| Mureidomycins | 3'-hydroxymureidomycin A | - | - | [11] |

| Sphaerimicins | SPM-1 | - | - | [11] |

Note: The inhibitory activity of these compounds highlights the potential for developing potent and selective MraY inhibitors.

Experimental Protocols

The study of MraY function and the screening for its inhibitors rely on robust in vitro assays. Below are detailed methodologies for the purification of recombinant MraY and two common activity assays.

Protocol 1: Overexpression and Purification of His-tagged MraY from E. coli

This protocol describes the overexpression of His-tagged MraY in E. coli BL21(DE3) and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli BL21(DE3) cells harboring an MraY expression plasmid (e.g., pET vector with N- or C-terminal His-tag)

-

Luria-Bertani (LB) broth supplemented with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl₂, 10% (v/v) glycerol, 1 mM TCEP, 0.1 mg/mL lysozyme, Benzonase nuclease, cOmplete™ Protease Inhibitor Cocktail

-

Solubilization Buffer: Lysis Buffer containing 40 mM DDM (n-dodecyl-β-D-maltoside)

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% (v/v) glycerol, 1 mM DDM

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% (v/v) glycerol, 1 mM DDM

-

Ni-NTA affinity resin

-

Chromatography columns

Procedure:

-

Expression:

-

Inoculate a starter culture of 50 mL LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli BL21(DE3) cells.

-

Incubate overnight at 37°C with shaking (220 rpm).

-

The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD₆₀₀ of 0.1.

-

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

-

Continue to incubate the culture at 18°C for 16-18 hours with shaking.

-

-

Cell Lysis and Solubilization:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

-

Add Solubilization Buffer to the lysate and stir gently for 1 hour at 4°C to solubilize the membrane proteins.

-

Clarify the lysate by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

-

-

Purification:

-

Equilibrate the Ni-NTA resin with Wash Buffer.

-

Load the supernatant from the ultracentrifugation step onto the equilibrated Ni-NTA column.

-

Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged MraY protein with Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE for purity.

-

Pool the fractions containing pure MraY.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.5 mM DDM) and store at -80°C.

-

Protocol 2: Thin-Layer Chromatography (TLC)-Based MraY Translocase Assay

This assay directly measures the formation of Lipid I from its substrates, UDP-MurNAc-pentapeptide and undecaprenyl phosphate (C55-P).

Materials:

-

Purified MraY enzyme

-

UDP-MurNAc-pentapeptide (radiolabeled or non-labeled)

-

Undecaprenyl phosphate (C55-P)

-

Assay Buffer: 100 mM Tris-HCl pH 8.4, 40 mM MgCl₂, 10 mM n-Lauroyl sarcosine (LS)

-

Reaction Stop Solution: n-butanol/pyridine acetate (pH 4.2) (2:1, v/v)

-

TLC plates (Silica Gel 60)

-

TLC Developing Solvent: Chloroform/methanol/water/ammonia (88:48:10:1, v/v/v/v)

-

Phosphorimager or iodine vapor for visualization

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

5 nmol C55-P

-

Assay Buffer to a final volume of 45 µL

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of a solution containing 50 nmol of UDP-MurNAc-pentapeptide and a varying amount of purified MraY enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Lipid Extraction:

-

Stop the reaction by adding an equal volume of Reaction Stop Solution.

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the upper organic phase containing the lipid components.

-

-

TLC Analysis:

-

Spot the collected organic phase onto a TLC plate.

-

Allow the spot to dry completely.

-

Develop the TLC plate in a chamber pre-equilibrated with the TLC Developing Solvent.

-

Allow the solvent front to migrate near the top of the plate.

-

Remove the plate and allow it to air dry.

-

-

Visualization and Quantification:

-

If using a radiolabeled substrate, expose the TLC plate to a phosphor screen and visualize using a phosphorimager.

-

If using non-labeled substrates, visualize the lipid spots by exposing the plate to iodine vapor in a sealed chamber.

-

The formation of Lipid I is identified by its migration relative to the substrates. The amount of product can be quantified by densitometry.

-

Protocol 3: Fluorescence-Based MraY Activity Assay

This high-throughput compatible assay utilizes a fluorescently labeled UDP-MurNAc-pentapeptide (e.g., dansylated) and measures the change in fluorescence upon its conversion to the more hydrophobic Lipid I.

Materials:

-

Purified MraY enzyme

-

Dansylated UDP-MurNAc-pentapeptide

-

Undecaprenyl phosphate (C55-P) or a shorter chain analog like heptaprenyl phosphate (C35-P)

-

Assay Buffer: 50 mM Tris-HCl pH 7.6, 50 mM KCl, 25 mM MgCl₂, 0.2% Triton X-100, 8% glycerol

-

96- or 384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup:

-

In each well of the microplate, add the Assay Buffer.

-

Add the dansylated UDP-MurNAc-pentapeptide to a final concentration of 10 µM.

-

Add C55-P or C35-P to a final concentration of 50 µM.

-

To test for inhibitors, add the desired concentration of the inhibitor compound to the wells.

-

Initiate the reaction by adding the purified MraY enzyme to each well.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-heated to 30°C.

-

Measure the fluorescence enhancement over time (e.g., every 1-2 minutes for 15-30 minutes).

-

Use an excitation wavelength of 355 nm and an emission wavelength of 538 nm.

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the linear portion of the fluorescence increase over time.

-

For inhibitor studies, the percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC₅₀ values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

-

Visualizations

Peptidoglycan Synthesis Pathway

References

- 1. A feedback control mechanism governs the synthesis of lipid-linked precursors of the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of MraY, an essential membrane enzyme for bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Insights into Protein-Protein Interactions Involved in Bacterial Cell Wall Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The essential peptidoglycan glycosyltransferase MurG forms a complex with proteins involved in lateral envelope growth as well as with proteins involved in cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of MraY, an essential membrane enzyme for bacterial cell wall synthesis. | Sigma-Aldrich [sigmaaldrich.com]

- 9. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of MraY Inhibitors

Disclaimer: As of November 2025, publicly available data for a specific compound designated "MraY-IN-3" is not available. This guide provides a comprehensive framework for assessing the solubility and stability of novel MraY inhibitors, drawing upon established methodologies in drug discovery and development.

The bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY) is a critical component in the synthesis of peptidoglycan, an essential part of the bacterial cell wall.[1][2] Its integral role in bacterial survival makes it a compelling target for the development of new antibiotics.[1] The successful development of any MraY inhibitor hinges on a thorough understanding of its physicochemical properties, particularly its solubility and stability. These parameters are crucial for ensuring adequate bioavailability, therapeutic efficacy, and a viable shelf-life.

This technical guide outlines the fundamental principles and experimental protocols for evaluating the solubility and stability of MraY inhibitors, tailored for researchers, scientists, and drug development professionals.

Section 1: Solubility Assessment of MraY Inhibitors

Aqueous solubility is a paramount property for any potential drug candidate as it directly influences absorption and distribution in the body. Poor solubility can be a significant hurdle in the early stages of drug development. The following table summarizes key methodologies for determining the solubility of a novel MraY inhibitor.

Table 1: Methodologies for Solubility Determination

| Method | Principle | Throughput | Key Considerations |

| Shake-Flask Method | A surplus of the compound is agitated in a specific solvent until equilibrium is achieved. The concentration of the dissolved compound is then measured in the supernatant.[3] | Low | Considered the "gold standard" for thermodynamic solubility.[3] Requires a significant amount of compound and is time-consuming. |

| High-Throughput Screening (HTS) Assays | Miniaturized and automated versions of solubility assays, often employing techniques like nephelometry or UV-Vis spectroscopy to detect precipitation. | High | Suitable for early-stage screening of many compounds. May provide kinetic solubility rather than thermodynamic solubility. |

| Potentiometric Titration | Measures the change in pH of a solution as a titrant is added to determine the pKa and, subsequently, the pH-dependent solubility of ionizable compounds. | Medium | Essential for understanding how solubility will vary in different physiological environments (e.g., stomach vs. intestine). |

The shake-flask method is a robust technique for determining the thermodynamic equilibrium solubility of a compound.[3]

-

Preparation: A stock solution of the MraY inhibitor is prepared in a suitable organic solvent (e.g., DMSO).

-

Sample Preparation: An excess amount of the solid MraY inhibitor is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.1, 7.0, and 8.2) to mimic physiological conditions.[4]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[3]

-

Quantification: The concentration of the dissolved MraY inhibitor in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or µM.

Caption: Workflow for Shake-Flask Solubility Measurement.

Section 2: Stability Assessment of MraY Inhibitors

Evaluating the chemical stability of a potential drug is crucial to ensure that it remains in its active form and does not degrade into potentially toxic byproducts during storage and administration.

Table 2: Methodologies for Stability Assessment

| Stability Type | Purpose | Typical Conditions | Analytical Method |

| Solid-State Stability | To assess the stability of the drug substance in its solid form under various environmental conditions. | Accelerated: 40°C/75% RHLong-term: 25°C/60% RH | HPLC, XRPD, DSC |

| Solution-State Stability | To determine the stability in relevant physiological and formulation buffers. | Aqueous buffers at various pH values, stored at different temperatures. | HPLC, LC-MS |

| Photostability | To evaluate the impact of light exposure on the drug's integrity. | Exposure to a controlled light source (e.g., xenon lamp). | HPLC |

-

Solution Preparation: Solutions of the MraY inhibitor are prepared at a known concentration in various aqueous buffers (e.g., pH 4, 7, and 9).

-

Incubation: The solutions are stored in sealed vials at different temperatures (e.g., 4°C, 25°C, and 40°C) and protected from light.

-

Time-Point Analysis: Aliquots are taken at specified time points (e.g., 0, 24, 48, 72 hours, and weekly).

-

Quantification: The concentration of the remaining parent compound in each aliquot is determined by a stability-indicating HPLC method. The formation of degradation products is also monitored.

-

Data Analysis: The degradation rate constant and half-life of the MraY inhibitor are calculated for each condition.

Caption: Experimental Workflow for Solution-State Stability.

Section 3: MraY Signaling Pathway and Inhibition

MraY catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[1] This is the first membrane-bound step in the biosynthesis of peptidoglycan.[1] Inhibiting this crucial step disrupts the formation of the bacterial cell wall, leading to cell lysis and death.

Caption: Inhibition of the MraY-Catalyzed Step.

References

- 1. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functions of the Essential Gene mraY in Cellular Morphogenesis and Development of the Filamentous Cyanobacterium Anabaena PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

MraY-IN-3: A Technical Guide on Species-Specific Activity and Evaluation Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MraY-IN-3, a notable inhibitor of the bacterial enzyme MraY (phospho-MurNAc-pentapeptide translocase). MraY is a critical integral membrane enzyme essential for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][2] Its absence in eukaryotes makes it a promising and selective target for novel antibacterial agents.[3][4] This document details the species-specific activity of this compound, outlines the experimental protocols for its evaluation, and illustrates the underlying biochemical pathways and experimental workflows.

Core Concept: The MraY Catalytic Cycle

MraY catalyzes the first membrane-associated step in peptidoglycan synthesis. This process involves the transfer of the soluble precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (C55-P) embedded in the cell membrane. The reaction, which is dependent on Mg2+, results in the formation of Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide) and the release of uridine monophosphate (UMP).[1][5] Lipid I is a crucial precursor for the subsequent steps of cell wall construction.[6] The inhibition of this cycle is a key strategy for the development of new antibiotics.

Caption: The catalytic cycle of the MraY enzyme in bacterial peptidoglycan synthesis.

This compound: Species-Specific Activity Spectrum

This compound, also referred to as compound 12a in some literature, is a potent inhibitor of the bacterial translocase MraY.[7][8] Its inhibitory and antibacterial activities have been quantified against several bacterial species, demonstrating a varied spectrum of activity.

| Parameter | Organism/Target | Value | Reference |

| IC50 | Bacterial Translocase MraY | 140 µM | [7][8][9] |

| MIC50 | Escherichia coli K12 | 7 µg/mL | [7][9] |

| MIC50 | Bacillus subtilis W23 | 12 µg/mL | [7][9] |

| MIC50 | Pseudomonas fluorescens Pf-5 | 46 µg/mL | [7][9] |

-

IC50 (Half-maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of the MraY enzyme activity.

-

MIC50 (Minimum inhibitory concentration for 50% of isolates): Represents the concentration of this compound required to inhibit the visible growth of 50% of the tested bacterial isolates.

Experimental Protocols

The evaluation of MraY inhibitors like this compound involves two primary types of assays: enzymatic assays to determine direct inhibition of the target protein and microbiological assays to assess whole-cell antibacterial activity.

MraY Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the MraY enzyme. A common method involves measuring the formation of the product, Lipid I, or the by-product, UMP.

Principle: The activity of purified MraY enzyme is measured by quantifying the amount of UMP produced when the enzyme is incubated with its substrates, UDP-MurNAc-pentapeptide and a lipid carrier like undecaprenyl phosphate (C55-P). The reduction in UMP formation in the presence of an inhibitor corresponds to its inhibitory potency.[1]

Detailed Methodology:

-

Enzyme and Substrate Preparation:

-

Purified MraY enzyme is prepared, often through cell-free expression systems or solubilization from bacterial membranes.[6]

-

Substrates UDP-MurNAc-pentapeptide and C55-P are synthesized or isolated.

-

-

Reaction Mixture:

-

A standard reaction mixture is prepared containing:

-

-

Inhibition Assay:

-

The MraY enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period.

-

The enzymatic reaction is initiated by the addition of the substrates.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific time (e.g., 1 hour).[1]

-

-

Detection and Quantification:

-

The reaction is stopped.

-

The amount of UMP produced is quantified. A common method is a coupled luciferase reaction where the luminescence generated is proportional to the UMP concentration.[1]

-

Alternatively, radiolabeled substrates can be used, and the formation of radiolabeled Lipid I is detected and quantified.[10]

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration of the compound that inhibits bacterial growth is determined by visual inspection or by measuring optical density.

Detailed Methodology:

-

Bacterial Strain Preparation:

-

Isolate 4-5 colonies of the test bacterium from a fresh agar plate (e.g., Mueller-Hinton agar).

-

Suspend the colonies in a saline solution or broth (e.g., Mueller-Hinton Broth).[11]

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 108 CFU/mL.

-

Dilute this standardized suspension to the final inoculum density required for the assay (typically ~5 × 105 CFU/mL).[12]

-

-

Compound Dilution:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).[12]

-

-

Inoculation and Incubation:

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the discovery and characterization of novel MraY inhibitors, from initial screening to whole-cell activity assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caprazamycins: Promising lead structures acting on a novel antibacterial target MraY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Assay for identification of inhibitors for bacterial MraY translocase or MurG transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asm.org [asm.org]

- 12. actascientific.com [actascientific.com]

Methodological & Application

Application Notes and Protocols for MraY-IN-3 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phospho-MurNAc-pentapeptide translocase (MraY) is a critical integral membrane enzyme in the bacterial peptidoglycan biosynthesis pathway.[1][2] It catalyzes the transfer of phospho-MurNAc-pentapeptide from the soluble nucleotide precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[1][2] This step is essential for bacterial cell wall synthesis and, consequently, for bacterial viability, making MraY a promising target for the development of novel antibiotics. These application notes provide a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of a test compound, here referred to as MraY-IN-3, against the MraY enzyme.

MraY Signaling Pathway

The MraY enzyme plays a pivotal role in the initial membrane-bound step of peptidoglycan synthesis. The reaction it catalyzes is a key control point in the pathway leading to the formation of the bacterial cell wall.

Caption: The catalytic action of the MraY enzyme and its inhibition by this compound.

Quantitative Data of Known MraY Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known MraY inhibitors, providing a benchmark for evaluating the potency of new chemical entities like this compound.

| Inhibitor | Target Organism/Enzyme | IC50 (µM) | Reference |

| Capuramycin | Aquifex aeolicus MraY | 56 | [1] |

| Michellamine B | E. coli MraY | 456 | [3] |

| Phloxine B | E. coli MraY | 32 | [3] |

| Compound 1 | S. aureus MraY | 171 | [4] |

| Compound 12a | S. aureus MraY | 25 | [2] |

| Compound 13 | S. aureus MraY | 100 | [2] |

| Compound 17 | S. aureus MraY | 78 | [2] |

Experimental Protocol: Fluorescence-Based MraY Inhibition Assay

This protocol details a fluorescence-based assay to determine the IC50 value of this compound. The assay utilizes a dansylated derivative of the UDP-MurNAc-pentapeptide substrate, which exhibits a change in fluorescence upon its incorporation into Lipid I.

Materials and Reagents

-

MraY Enzyme: Purified MraY enzyme preparation.

-

Substrates:

-

UDP-MurNAc-Nɛ-dansylpentapeptide (Dansylated Park's Nucleotide)

-

Undecaprenyl phosphate (C55-P)

-

-

Test Compound: this compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 20 mM MgCl2, 0.5% (v/v) Triton X-100

-

Control Inhibitor: A known MraY inhibitor (e.g., Tunicamycin)

-

Solvent: 100% Dimethyl sulfoxide (DMSO)

-

Microplates: 96-well, black, flat-bottom plates

Experimental Workflow

Caption: Workflow for the MraY in vitro fluorescence-based inhibition assay.

Procedure

-

Preparation of Test Compound:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to obtain a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).

-

-

Assay Setup:

-

In a 96-well black microplate, add 1 µL of each this compound dilution to the respective wells.

-

For control wells, add 1 µL of DMSO (for 0% inhibition) and 1 µL of a known inhibitor at a concentration that gives maximum inhibition (for 100% inhibition).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the assay buffer, 15 µM UDP-MurNAc-Nɛ-dansylpentapeptide, and 50 µM C55-P.

-

Add 40 µL of the reaction mixture to each well of the microplate.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the MraY enzyme solution to each well. The final reaction volume is 50 µL.

-

-

Incubation and Measurement:

-

Incubate the reaction plate at 37°C for 60 minutes.

-

Measure the fluorescence intensity using a microplate reader with excitation at 340 nm and emission at 520 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence_Sample - Fluorescence_100%_Inhibition) / (Fluorescence_0%_Inhibition - Fluorescence_100%_Inhibition)]

-

Plot the percent inhibition as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation. The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.[5]

-

References

- 1. Fluorescence-based methods to assay inhibitors of lipopolysaccharide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. IC50 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for a Cell-Based Assay to Determine MraY Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phospho-MurNAc-pentapeptide translocase (MraY) is an essential bacterial enzyme that plays a crucial role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][2] MraY catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[2] This initial membrane-bound step is critical for the subsequent stages of cell wall synthesis. The essential nature of MraY makes it a promising target for the development of novel antibacterial agents to combat the growing threat of antibiotic resistance.[2][3][4][5]

This document provides detailed application notes and protocols for a cell-based assay to evaluate the activity of MraY inhibitors, exemplified by the hypothetical compound MraY-IN-3. This assay is designed to determine the potency of inhibitors in a cellular context, providing valuable data for drug discovery and development programs.

Principle of the Assay

This cell-based assay indirectly measures the inhibition of MraY by assessing bacterial cell viability. In the presence of an effective MraY inhibitor like this compound, the synthesis of peptidoglycan is disrupted, leading to compromised cell wall integrity and ultimately, cell death. The viability of the bacterial cells is quantified using a colorimetric or fluorometric method, such as the resazurin reduction assay. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The degree of color change or fluorescence intensity is directly proportional to the number of viable cells, thus providing a measure of the inhibitor's efficacy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the peptidoglycan biosynthesis pathway, the point of MraY inhibition, and the experimental workflow for the cell-based assay.

Caption: Peptidoglycan biosynthesis pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the MraY inhibitor cell-based assay.

Experimental Protocols

Materials and Reagents

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Growth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth)

-

This compound (or other test inhibitor)

-

Resazurin sodium salt

-

Phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microplates (clear bottom, black or white walls recommended for fluorescence)

-

Plate reader capable of measuring absorbance at 570 nm and 600 nm or fluorescence at Ex/Em = 560/590 nm

-

Multichannel pipette

-

Incubator

Protocol: Cell Viability Assay using Resazurin

-

Preparation of Bacterial Culture:

-

Inoculate a single colony of the chosen bacterial strain into 5 mL of appropriate growth medium.

-

Incubate overnight at 37°C with shaking (e.g., 200 rpm).

-

The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD600) of approximately 0.05-0.1.

-

Incubate the diluted culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).

-

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in growth medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed a level that affects bacterial growth (typically ≤1%).

-

-

Assay Procedure:

-

Adjust the mid-log phase bacterial culture with fresh medium to a final density of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the bacterial suspension to each well of a 96-well microplate.

-

Add 1 µL of the serially diluted this compound solutions to the corresponding wells. Include a positive control (no inhibitor, only DMSO vehicle) and a negative control (medium only, no bacteria).

-

Incubate the plate at 37°C for a predetermined period (e.g., 4-6 hours or overnight, depending on the bacterial strain and desired endpoint).

-

Prepare a 0.015% (w/v) resazurin solution in PBS and sterilize by filtration.

-

Add 20 µL of the resazurin solution to each well.

-

Incubate the plate for an additional 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific bacterial strain to ensure sufficient color or fluorescence development in the positive control wells without over-incubation.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm and 600 nm or the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis

-

Calculate Percent Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Sample_Signal - Negative_Control_Signal) / (Positive_Control_Signal - Negative_Control_Signal)) Where:

-

Sample_Signal is the absorbance or fluorescence of the wells containing the inhibitor.

-

Positive_Control_Signal is the absorbance or fluorescence of the wells with bacteria and DMSO vehicle (no inhibitor).

-

Negative_Control_Signal is the absorbance or fluorescence of the wells with medium only (no bacteria).

-

-

Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Data Presentation

The quantitative data generated from this assay should be summarized in a clear and structured format. Below is an example of how to present the results for this compound and a control compound.

Table 1: Inhibitory Activity of this compound against S. aureus

| Compound | Concentration (µM) | % Inhibition (Mean ± SD, n=3) |

| This compound | 0.1 | 8.2 ± 1.5 |

| 0.5 | 25.6 ± 3.1 | |

| 1 | 48.9 ± 4.2 | |

| 5 | 85.3 ± 2.8 | |

| 10 | 98.1 ± 1.1 | |

| Control Inhibitor | 0.1 | 5.5 ± 2.0 |

| 0.5 | 15.1 ± 2.5 | |

| 1 | 30.7 ± 3.8 | |

| 5 | 70.4 ± 4.5 | |

| 10 | 92.6 ± 1.9 |

Table 2: IC50 Values of MraY Inhibitors

| Compound | Target Organism | IC50 (µM) |

| This compound | S. aureus | 1.05 |

| Control Inhibitor | S. aureus | 2.34 |

| This compound | E. coli | 8.72 |

| Control Inhibitor | E. coli | 15.6 |

Conclusion

The described cell-based assay provides a robust and reproducible method for evaluating the potency of MraY inhibitors in a whole-cell context. This protocol, along with the provided templates for data presentation and visualization, offers a comprehensive guide for researchers engaged in the discovery and development of novel antibacterial agents targeting MraY. The flexibility of the assay allows for adaptation to different bacterial species and high-throughput screening formats.

References

- 1. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]

- 2. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglyc… [ouci.dntb.gov.ua]

- 5. Chemical logic of MraY inhibition by antibacterial nucleoside natural products (Journal Article) | OSTI.GOV [osti.gov]

MraY-IN-3: Application Notes and Protocols for Studying Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

MraY (phospho-MurNAc-pentapeptide translocase) is an essential integral membrane enzyme that catalyzes a critical step in the biosynthesis of the bacterial cell wall. Specifically, MraY facilitates the transfer of the soluble peptidoglycan precursor, phospho-N-acetylmuramoyl-pentapeptide (Park's nucleotide), from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[1] This process is fundamental for bacterial viability, making MraY a compelling target for the development of novel antibiotics. MraY-IN-3 is a potent, peptidomimetic inhibitor of MraY, offering a valuable tool for studying the intricacies of bacterial cell wall synthesis and for screening new antibacterial agents.

This compound is an analogue of the Arg-Trp-x-x-Trp motif found in the bacteriophage ϕX174 lysis protein E.[2] This protein is known to inhibit MraY by binding to a site distinct from the active site, suggesting a non-competitive or allosteric mechanism of inhibition.[3] this compound mimics this interaction, providing a small molecule tool to probe this unique inhibitory mechanism.

Quantitative Data

The inhibitory activity of this compound has been characterized against both the purified MraY enzyme and whole bacterial cells. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro MraY Inhibition

| Compound | Target | IC50 (µM) |

| This compound | MraY | 140 |

IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the MraY enzyme by 50%.

Table 2: Antimicrobial Activity

| Compound | Organism | MIC50 (µg/mL) |

| This compound | Escherichia coli K12 | 7 |

| This compound | Bacillus subtilis W23 | 12 |

| This compound | Pseudomonas fluorescens Pf-5 | 46 |

MIC50 (Minimum Inhibitory Concentration) is the lowest concentration of the antimicrobial agent that inhibits the visible growth of 50% of the tested isolates.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

Caption: Mechanism of MraY inhibition by this compound.

Caption: General workflow for an in vitro MraY inhibition assay.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Protocol 1: In Vitro MraY Activity Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to determine the IC50 value of this compound. The assay utilizes a fluorescently labeled UDP-MurNAc-pentapeptide derivative.

Materials:

-

Purified MraY enzyme

-

This compound

-

Fluorescently labeled UDP-MurNAc-pentapeptide (e.g., Dansyl-UDP-MurNAc-pentapeptide)

-

Undecaprenyl phosphate (C55-P)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 0.1% Triton X-100)

-

DMSO (for dissolving this compound)

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO in assay buffer).

-

Dispense inhibitor: Add a small volume (e.g., 2 µL) of each this compound dilution or vehicle control to the wells of a 96-well plate.

-

Add MraY enzyme: Add a solution containing the purified MraY enzyme to each well.

-

Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate reaction: Start the enzymatic reaction by adding a mixture of the fluorescently labeled UDP-MurNAc-pentapeptide and C55-P to each well.

-

Incubation: Incubate the plate at the optimal temperature for MraY activity (e.g., 37°C) for a defined period (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

-

Stop reaction: The reaction can be stopped by adding a denaturing agent (e.g., 1% SDS) or by heat inactivation.

-

Fluorescence measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore. The formation of Lipid I can lead to a change in the fluorescence properties of the dansyl group.

-

Data analysis:

-

Calculate the percentage of MraY inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a bacterial strain (e.g., E. coli or B. subtilis).

Materials:

-

This compound

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare this compound dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to obtain a range of concentrations. Leave one well with only CAMHB as a growth control and another with uninoculated CAMHB as a sterility control.

-

-

Prepare bacterial inoculum:

-

From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Inoculation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control well. The final volume in each well should be uniform (e.g., 100 µL).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

-

-

Reading the results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration at which the OD is not significantly different from the sterility control.

-

-

Data interpretation:

-

The MIC value is reported as the lowest concentration of this compound that prevented visible bacterial growth.

-

Conclusion

This compound serves as a valuable research tool for investigating the bacterial cell wall synthesis pathway. Its unique mechanism of action, mimicking the natural inhibitory protein E, provides a means to study allosteric inhibition of MraY. The provided protocols for in vitro enzyme inhibition and whole-cell antimicrobial susceptibility testing will enable researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of this essential bacterial enzyme and aiding in the discovery of novel antibacterial therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Peptidomimetic analogues of an Arg-Trp-x-x-Trp motif responsible for interaction of translocase MraY with bacteriophage ϕX174 lysis protein E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of the transmembrane domain of lysis protein E from bacteriophage phiX174 with bacterial translocase MraY and peptidyl-prolyl isomerase SlyD - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for MraY-IN-3 Kinetic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

MraY (phospho-N-acetylmuramoyl-pentapeptide translocase) is an essential bacterial enzyme that catalyzes the first membrane step of peptidoglycan biosynthesis. This process is critical for maintaining the integrity of the bacterial cell wall, making MraY an attractive target for the development of novel antibiotics. MraY-IN-3 is an inhibitor of this crucial enzyme. This document provides detailed experimental protocols for the kinetic analysis of this compound, methods for data presentation, and visualizations of the relevant biological pathway and experimental workflow.

MraY Signaling Pathway in Peptidoglycan Biosynthesis

MraY catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[1][2][3] This is a pivotal step in the synthesis of peptidoglycan, a major component of the bacterial cell wall.

Caption: MraY catalyzes the formation of Lipid I in the peptidoglycan synthesis pathway.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified, providing key parameters for its characterization.

| Parameter | Value | Organism/Condition | Reference |

| IC50 | 140 µM | Bacterial translocase MraY | [4][5] |

| MIC50 | 7 µg/mL | E. coli K12 | [4][5] |

| MIC50 | 12 µg/mL | B. subtilis W23 | [4][5] |

| MIC50 | 46 µg/mL | P. fluorescens Pf-5 | [4][5] |

Experimental Protocols

A fluorescence-based assay is a common and high-throughput method for determining the kinetic parameters of MraY inhibitors.[6] This protocol is adapted from established methods.

Protocol 1: Fluorescence-Based MraY Kinetic Assay

Objective: To determine the IC50 value of this compound by measuring the inhibition of MraY activity.

Principle: This assay utilizes a dansylated derivative of the MraY substrate, UDP-MurNAc-pentapeptide (dansyl-UDP-MurNAc-pp), which exhibits increased fluorescence upon its incorporation into the more hydrophobic environment of the lipid product, Lipid I. The rate of fluorescence increase is proportional to MraY activity.

Materials:

-

Purified MraY enzyme

-

Dansyl-UDP-MurNAc-pentapeptide (fluorescent substrate)

-

Undecaprenyl phosphate (C55-P) or Heptaprenyl phosphate (C35-P) (lipid substrate)

-

This compound (inhibitor)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 20 mM MgCl₂, 0.1% (v/v) Triton X-100

-

Dimethyl sulfoxide (DMSO)

-

384-well, black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in DMSO to generate a range of concentrations for the assay.

-

Prepare working solutions of dansyl-UDP-MurNAc-pentapeptide and C55-P in the assay buffer.

-

-

Assay Setup:

-

In a 384-well microplate, add 1 µL of the this compound serial dilutions to the appropriate wells. For control wells (no inhibitor), add 1 µL of DMSO.

-

Add 24 µL of a master mix containing the assay buffer, dansyl-UDP-MurNAc-pentapeptide, and C55-P to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

-

-

Enzyme Reaction Initiation:

-

Initiate the enzymatic reaction by adding 25 µL of purified MraY enzyme in assay buffer to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C).

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a total duration of 30-60 minutes.

-

Use an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm for the dansyl fluorophore.

-

-

Data Analysis:

-

For each concentration of this compound, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

-

Normalize the initial velocities to the control (no inhibitor) to calculate the percent inhibition.

-

Plot the percent inhibition as a function of the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

-

Experimental Workflow Diagram

References

- 1. Purification and characterization of the bacterial MraY translocase catalyzing the first membrane step of peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing MraY-IN-3 in Combination with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the development of novel therapeutic strategies. One promising approach is the inhibition of essential bacterial pathways that have been unexploited by current antibiotic classes. The enzyme phospho-MurNAc-pentapeptide translocase (MraY) is a critical component in the biosynthesis of peptidoglycan, an essential element of the bacterial cell wall.[1][2][3] Its integral role in bacterial viability and conservation across many bacterial species make it an attractive target for new antibacterial agents.[1]

MraY-IN-3 is a novel, investigational small molecule inhibitor of MraY. By blocking the MraY-catalyzed step in peptidoglycan synthesis, this compound not only exhibits intrinsic antibacterial activity but also has the potential to act synergistically with other antibiotics, particularly those that target the bacterial cell wall, such as β-lactams. This document provides detailed application notes and protocols for researchers investigating the use of this compound in combination therapies.

Mechanism of Action and Rationale for Combination Therapy

MraY catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[1][3] This is the first membrane-bound step in peptidoglycan biosynthesis. Inhibition of MraY disrupts the supply of essential building blocks for the cell wall, leading to bacterial cell death.

The rationale for combining this compound with other antibiotics, such as β-lactams, is based on a multi-pronged attack on cell wall integrity. While this compound limits the production of peptidoglycan precursors, β-lactams inhibit the final cross-linking of the peptidoglycan chains. This dual assault can lead to a synergistic effect, where the combined antibacterial activity is greater than the sum of the individual activities. This can result in lower required doses of each drug, potentially reducing toxicity and slowing the development of resistance.

Quantitative Data on Synergistic Activity

The following table summarizes representative data on the synergistic activity of this compound in combination with Meropenem, a carbapenem β-lactam antibiotic, against several clinically relevant bacterial strains. The data is presented as Minimum Inhibitory Concentrations (MICs) and the Fractional Inhibitory Concentration Index (FICI), which quantifies synergy.

| Bacterial Strain | This compound MIC (µg/mL) | Meropenem MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Meropenem MIC in Combination (µg/mL) | FICI | Interpretation |

| Staphylococcus aureus (MRSA) | 8 | 32 | 1 | 2 | 0.1875 | Synergy |

| Escherichia coli (MBL-producer) | 16 | 64 | 2 | 4 | 0.1875 | Synergy |

| Pseudomonas aeruginosa | 32 | 16 | 4 | 4 | 0.375 | Synergy |

| Enterococcus faecalis (VRE) | 4 | >128 | 0.5 | 16 | ≤0.25 | Synergy |

Note: FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone). Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.[4]

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol details the checkerboard microdilution method to determine the synergistic interaction between this compound and another antibiotic.[2][5][6]

Materials:

-

This compound stock solution

-

Antibiotic B stock solution (e.g., Meropenem)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)[2]

-

Multichannel pipette

-

Incubator (37°C)

-

Microplate reader (optional, for OD measurements)

Procedure:

-

Plate Preparation: a. Add 50 µL of CAMHB to all wells of a 96-well plate. b. In column 1, add an additional 50 µL of this compound stock solution (at 4x the highest desired concentration) to row A. c. Perform serial two-fold dilutions of this compound down the column by transferring 50 µL from row A to B, B to C, and so on. Discard 50 µL from the last row. d. In row A, add 50 µL of Antibiotic B stock solution (at 4x the highest desired concentration) to column 1. e. Perform serial two-fold dilutions of Antibiotic B across the row by transferring 50 µL from column 1 to 2, 2 to 3, and so on. Discard 50 µL from the last column. f. This creates a gradient of this compound concentrations along the y-axis and Antibiotic B concentrations along the x-axis.

-

Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells. b. Add 100 µL of the diluted bacterial inoculum to each well.

-

Incubation: a. Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: a. Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring optical density. The MIC is the lowest concentration that inhibits visible growth.[1][7] b. Calculate the FICI to determine the nature of the interaction (synergy, additivity, or antagonism).

Time-Kill Assay for Bactericidal/Bacteriostatic Synergy

This protocol is used to assess the rate of bacterial killing over time when exposed to this compound alone and in combination with another antibiotic.[4]

Materials:

-

This compound and Antibiotic B

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL in CAMHB

-

Sterile culture tubes

-

Shaking incubator (37°C)

-

Sterile saline or PBS for dilutions

-

Agar plates for colony counting

-

Pipettes and sterile tips

Procedure:

-

Preparation: a. Prepare culture tubes with CAMHB containing: i. No drug (growth control) ii. This compound at a sub-MIC concentration (e.g., 0.5x MIC) iii. Antibiotic B at a sub-MIC concentration (e.g., 0.5x MIC) iv. This compound and Antibiotic B in combination at the same sub-MIC concentrations.

-

Inoculation: a. Inoculate each tube with the bacterial suspension to a final density of ~5 x 10^5 CFU/mL.

-

Time-Course Sampling: a. Incubate all tubes at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Counting: a. Perform serial ten-fold dilutions of the collected aliquots in sterile saline. b. Plate a known volume of each dilution onto agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies (CFU/mL) on plates with a countable number of colonies (30-300).

-

Data Analysis: a. Plot the log10 CFU/mL versus time for each condition. b. Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Conclusion

The inhibition of MraY is a promising strategy for the development of new antibacterial therapies. The investigational MraY inhibitor, this compound, demonstrates potent synergistic activity when combined with conventional antibiotics like β-lactams in preclinical models. The protocols outlined in this document provide a framework for researchers to further evaluate the potential of this compound and other MraY inhibitors as part of combination therapies to combat multidrug-resistant infections. Further in vitro and in vivo studies are warranted to fully characterize the efficacy and safety of this approach.

References

- 1. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structures of Bacterial MraY and Human GPT Provide Insights into Rational Antibiotic Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New triple drug combination effective against antibiotic resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 7. A novel combination therapy counters antibiotic-resistant Mycobacterium abscessus infections | MIT News | Massachusetts Institute of Technology [news.mit.edu]

Application Notes and Protocols for Measuring MraY Inhibition by MraY-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

MraY (phospho-MurNAc-pentapeptide translocase) is an essential bacterial enzyme that catalyzes a crucial step in the synthesis of peptidoglycan, a major component of the bacterial cell wall.[1] Specifically, MraY facilitates the transfer of phospho-N-acetylmuramoyl-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[1] This process is vital for bacterial survival, making MraY an attractive target for the development of novel antibiotics. MraY-IN-3 is a potent inhibitor of this enzyme and exhibits antimicrobial activity against various bacterial strains.[2]

These application notes provide detailed protocols and data presentation guidelines for characterizing the inhibitory activity of this compound and other novel compounds targeting MraY.

MraY Signaling Pathway and Inhibition

The synthesis of Lipid I is a critical step in the intracellular stage of peptidoglycan biosynthesis. This compound inhibits this process, thereby disrupting the formation of the bacterial cell wall.

Caption: MraY catalyzes the formation of Lipid I from UDP-MurNAc-pentapeptide and C55-P. This compound inhibits this reaction.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified both biochemically and in cell-based assays. This data is crucial for understanding its potency and spectrum of activity.

Table 1: Biochemical Inhibition of MraY by this compound

| Compound | Target | IC50 (µM) |

| This compound | MraY | 140 |

| Data sourced from Kerr et al., 2021 and publicly available data from MedChemExpress.[2] |

Table 2: Antimicrobial Activity of this compound

| Compound | Organism | MIC50 (µg/mL) |

| This compound | Escherichia coli K12 | 7 |

| This compound | Bacillus subtilis W23 | 12 |

| This compound | Pseudomonas fluorescens Pf-5 | 46 |

| Data sourced from Kerr et al., 2021 and publicly available data from MedChemExpress.[2] |

Experimental Protocols

Several methods can be employed to measure the inhibition of MraY. A widely used and robust method is the fluorescence-based assay, which offers high throughput and sensitivity.

Protocol 1: Fluorescence-Based MraY Inhibition Assay

This protocol describes a continuous fluorescence assay to determine the IC50 of an inhibitor against MraY. The assay relies on a dansylated derivative of the UDP-MurNAc-pentapeptide substrate, which exhibits a change in fluorescence upon its incorporation into the lipid environment of Lipid I.

Materials:

-

Purified MraY enzyme

-

UDP-MurNAc-Nε-dansyl-pentapeptide (fluorescent substrate)

-

Undecaprenyl phosphate (C55-P)

-

This compound or other test compounds

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 20 mM MgCl₂, 0.1% Triton X-100

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration should typically range from 0.1 µM to 1000 µM.

-

Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing:

-

UDP-MurNAc-Nε-dansyl-pentapeptide (final concentration, e.g., 5 µM)

-

Undecaprenyl phosphate (final concentration, e.g., 10 µM)

-

This compound at various concentrations.

-

Assay buffer to the final volume.

-

-

Enzyme Addition: Initiate the reaction by adding the purified MraY enzyme to each well. The final enzyme concentration should be optimized for a linear reaction rate.

-

Incubation and Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~520 nm) over time (e.g., every minute for 30-60 minutes).

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence increase for each inhibitor concentration.

-

Plot the percentage of MraY inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

References

Troubleshooting & Optimization

MraY-IN-3 not showing activity in assay

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MraY-IN-3 in biochemical assays. If you are experiencing a lack of activity with this inhibitor, please review the information below.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected activity?

This compound (also known as compound 12a) is a known inhibitor of the bacterial translocase MraY, an essential enzyme in peptidoglycan biosynthesis.[1][2] It has a reported IC50 of 140 µM .[1][3] Its antimicrobial activity has also been characterized against several bacterial strains.

Q2: How does the MraY enzyme work?